molecular formula C18H17FN6 B2665916 3-[4-(5-Fluoropyrimidin-4-yl)piperazin-1-yl]-6-phenylpyridazine CAS No. 2380169-77-5

3-[4-(5-Fluoropyrimidin-4-yl)piperazin-1-yl]-6-phenylpyridazine

Cat. No. B2665916
CAS RN: 2380169-77-5
M. Wt: 336.374
InChI Key: NPAZKJOCNQDJQQ-UHFFFAOYSA-N
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Description

3-[4-(5-Fluoropyrimidin-4-yl)piperazin-1-yl]-6-phenylpyridazine is a chemical compound that has gained significant interest in scientific research due to its potential applications in the field of medicine. This compound belongs to the class of pyridazines and has been found to have a wide range of biological activities.

Mechanism of Action

The mechanism of action of 3-[4-(5-Fluoropyrimidin-4-yl)piperazin-1-yl]-6-phenylpyridazine is not fully understood. However, it is believed to work by inhibiting certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. It also has the ability to modulate the immune system and reduce inflammation in the body.
Biochemical and Physiological Effects:
Studies have shown that this compound has a significant impact on various biochemical and physiological processes in the body. It has been found to reduce the production of pro-inflammatory cytokines and increase the production of anti-inflammatory cytokines. This compound has also been shown to induce apoptosis in cancer cells and reduce tumor growth.

Advantages and Limitations for Lab Experiments

The advantages of using 3-[4-(5-Fluoropyrimidin-4-yl)piperazin-1-yl]-6-phenylpyridazine in lab experiments include its ability to selectively target cancer cells and reduce inflammation. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain applications.

Future Directions

There are several future directions for the research on 3-[4-(5-Fluoropyrimidin-4-yl)piperazin-1-yl]-6-phenylpyridazine. One potential direction is to investigate its use in combination with other drugs to enhance its therapeutic effects. Another direction is to explore its potential use in the treatment of other diseases such as autoimmune disorders and viral infections. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential side effects.

Synthesis Methods

The synthesis of 3-[4-(5-Fluoropyrimidin-4-yl)piperazin-1-yl]-6-phenylpyridazine is a complex process that involves multiple steps. One of the most common methods used for the synthesis of this compound is the reaction of 4-(5-Fluoropyrimidin-4-yl)piperazine with 6-phenylpyridazine in the presence of a suitable catalyst.

Scientific Research Applications

3-[4-(5-Fluoropyrimidin-4-yl)piperazin-1-yl]-6-phenylpyridazine has been extensively studied for its potential applications in the field of medicine. It has been found to have anti-cancer, anti-inflammatory, and anti-bacterial properties. This compound has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

3-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-6-phenylpyridazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN6/c19-15-12-20-13-21-18(15)25-10-8-24(9-11-25)17-7-6-16(22-23-17)14-4-2-1-3-5-14/h1-7,12-13H,8-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPAZKJOCNQDJQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)C3=CC=CC=C3)C4=NC=NC=C4F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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